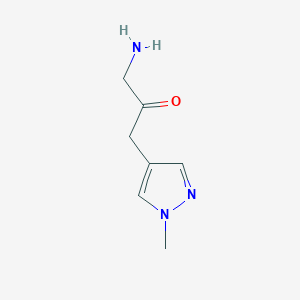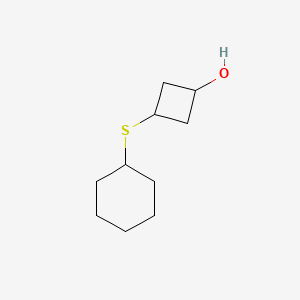
2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine is a fluorinated compound with a molecular weight of 194.22 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine typically involves the reaction of 2-methylmorpholine with a difluorinated alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more effective interactions with the target molecules. This results in various biochemical effects, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol: A similar compound with a hydroxyl group instead of an amine group.
2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine: A closely related compound with a different methyl group position.
Fluconazole: A compound with a similar difluorophenyl structure but different functional groups.
Uniqueness
2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine is unique due to its specific combination of fluorine atoms and the 2-methylmorpholine moiety. This unique structure imparts distinct reactivity and selectivity, making it valuable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C8H16F2N2O |
|---|---|
Poids moléculaire |
194.22 g/mol |
Nom IUPAC |
2,2-difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2O/c1-7-4-12(2-3-13-7)6-8(9,10)5-11/h7H,2-6,11H2,1H3 |
Clé InChI |
JIODSKFHRMJLOY-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCO1)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[1-(methylamino)cyclobutyl]propan-1-one](/img/structure/B13164505.png)


![3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B13164511.png)



![Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)




![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13164571.png)

